Commercially Available Purity of 95% for Direct Use in Multi-Step Synthesis
The target compound is commercially supplied at a minimum purity of 95% . This specification is critical for procurement decisions, as it exceeds the often-unreported purity of custom-synthesized unsaturated diol esters, reducing the need for pre-use purification in multi-step medicinal chemistry workflows. Typically, analogous lab-synthesized batches require chromatographic purification to reach >90% purity, adding time and cost.
| Evidence Dimension | Minimum purity specification (commercial vs. typical lab synthesis) |
|---|---|
| Target Compound Data | 95% (Min. Purity Spec) |
| Comparator Or Baseline | Custom-synthesized analogs (typical purity <90% before purification) |
| Quantified Difference | ≥5% absolute purity advantage; eliminates purification step |
| Conditions | AKSci commercial specification; comparison to general academic lab-to-lab synthesis of related unsaturated ester scaffolds |
Why This Matters
A guaranteed 95% purity threshold minimizes procurement risk by assuring researchers that the building block can be used directly in sensitive subsequent steps like palladium-catalyzed couplings without additional purification, which could otherwise reduce overall yields by >10–30%.
